molecular formula C19H15F3N2O3S B2566564 N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 681232-01-9

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No. B2566564
CAS RN: 681232-01-9
M. Wt: 408.4
InChI Key: OSHRUQLDCCHMTR-UHFFFAOYSA-N
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Description

“N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common functional group in pharmaceuticals . The compound also contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. The presence of the dimethoxyphenyl group suggests that this compound may have interesting biological activities.


Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the appropriate thiazole and benzamide derivatives. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .

Scientific Research Applications

Anticancer Activity

Studies on similar thiazole and benzamide derivatives have demonstrated significant anticancer activity. For example, derivatives synthesized for anticancer evaluation against various cancer cell lines, including breast, lung, colon, and ovarian cancers, exhibited moderate to excellent activity. These compounds were designed and synthesized, showing higher anticancer activities compared to reference drugs in some cases (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021). Microwave-assisted synthesis of Schiff’s bases containing thiadiazole scaffolds also resulted in compounds with promising anticancer activity, supported by molecular docking and ADMET studies (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).

Antimicrobial and Antifungal Activity

Several synthesized thiazole derivatives have shown antimicrobial and antifungal activities. The presence of electron-donating groups on the phenyl ring of these compounds enhances their activity, indicating the potential for designing compounds with specific antimicrobial properties (Chawla, 2016). Another study focused on synthesizing and evaluating the antifungal activity of N-(4-Phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides, which showed low to moderate activity, suggesting room for optimization in this chemical class (Saeed, Zaman, Jamil, & Mirza, 2008).

Corrosion Inhibition

Benzothiazole derivatives have also been investigated for their corrosion inhibiting properties. Studies have found that these compounds can offer stability and high inhibition efficiencies against steel corrosion, with potential applications in protecting materials from degradation (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Without specific data, it’s difficult to provide accurate information on the safety and hazards of this compound .

Mechanism of Action

Target of Action

The primary targets of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The specific mode of action of This compound It can be inferred from the properties of similar compounds that it may interact with its targets and induce changes in their function .

Biochemical Pathways

The exact biochemical pathways affected by This compound Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a variety of biochemical pathways and have downstream effects.

Result of Action

The molecular and cellular effects of This compound Based on the biological activities of similar compounds, it can be inferred that this compound may have a range of effects at the molecular and cellular level .

properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3S/c1-26-13-6-7-16(27-2)14(9-13)15-10-28-18(23-15)24-17(25)11-4-3-5-12(8-11)19(20,21)22/h3-10H,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHRUQLDCCHMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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